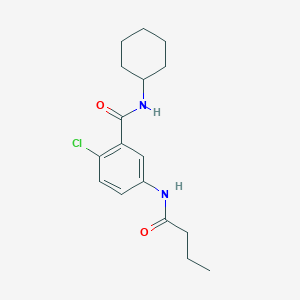![molecular formula C16H20N2O5 B354758 4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid CAS No. 940538-91-0](/img/structure/B354758.png)
4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid is a chemical compound with the CAS Number: 940538-91-0 . It has a linear formula of C16H20N2O5 . The molecular weight of this compound is 320.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H20N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,9,13H,2,5-8,10H2,(H,17,22)(H,18,19)(H,20,21) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, structure, and other characteristics. For this compound, the molecular weight is 320.34 . The molecular formula is C16H20N2O5 . More detailed physical and chemical properties may be available in specific databases or scientific literature .Aplicaciones Científicas De Investigación
Environmental Fate and Aquatic Effects
The environmental fate and aquatic effects of related oxo-process chemicals have been studied to understand their behavior and impact on the environment. Research indicates that these compounds, including various C4 and C8 chemicals, are generally low concern to aquatic life due to their rapid biodegradability and low toxicity. This research highlights the importance of understanding chemical behavior in environmental protection and pollution management (Staples, 2001).
Drug Synthesis and Medical Applications
Levulinic acid (LEV), a biomass-derived compound with functional groups similar to the subject compound, has been reviewed for its applications in drug synthesis. LEV's versatility in forming derivatives for cancer treatment, medical materials, and other medical applications showcases the potential of structurally complex acids in pharmaceutical development (Zhang et al., 2021).
Peptide Studies and Spectroscopy
The spin label amino acid TOAC has been used in peptide studies, demonstrating the application of complex amino acids in analyzing peptide structure and dynamics. Such research is crucial for understanding protein function and developing peptide-based drugs (Schreier et al., 2012).
Biocatalyst Inhibition by Carboxylic Acids
Investigations into how carboxylic acids, including complex organic acids similar to the subject compound, inhibit microbial biocatalysts have implications for biotechnological applications and industrial bioprocessing. Understanding the mechanisms of inhibition can lead to the development of more robust microbial strains for bioproduction processes (Jarboe et al., 2013).
Chemical Synthesis and Structural Properties
Research into the synthesis and structural properties of novel organic compounds, including thiazolidin-4-ones, reveals the significance of complex organic acids in creating new materials with potential applications in medicinal chemistry and materials science (Issac & Tierney, 1996).
Safety and Hazards
Direcciones Futuras
As for the future directions, it’s hard to predict without specific context. The use and research of this compound would depend on its properties and potential applications in fields like medicine, chemistry, or materials science. It’s always important to stay updated with the latest research and developments .
Propiedades
IUPAC Name |
4-oxo-4-[3-(oxolan-2-ylmethylcarbamoyl)anilino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,9,13H,2,5-8,10H2,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHOJGOAXGZCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(3-{[(tetrahydro-2-furanylmethyl)amino]-carbonyl}anilino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354685.png)
![4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354686.png)
![4-Oxo-4-{3-[(3-phenylpropanoyl)amino]-anilino}butanoic acid](/img/structure/B354689.png)
![4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid](/img/structure/B354690.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B354691.png)
![4-(3-{[(2-Furylmethyl)amino]carbonyl}anilino)-4-oxobutanoic acid](/img/structure/B354701.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-propylbenzamide](/img/structure/B354706.png)
![4-{3-[(Isopropylamino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354709.png)
![4-{4-[(Methylanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B354713.png)
![N-[4-(1-azepanylcarbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B354717.png)
![N-[4-(isobutyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B354719.png)
![N-[3-(isobutyrylamino)phenyl]cyclopropanecarboxamide](/img/structure/B354720.png)
![N-[3-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B354796.png)
